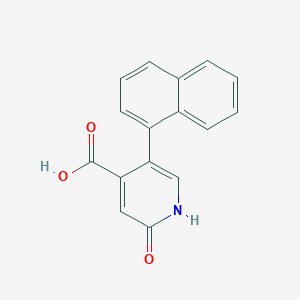

2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Chemistry

Pyridine carboxylic acids, including isonicotinic acid and its derivatives, are a cornerstone of modern chemistry, with their presence being pivotal in a vast array of applications. nih.govnih.govwikipedia.org These compounds are not merely simple heterocyclic acids; their unique electronic properties and versatile reactivity make them indispensable building blocks in medicinal chemistry. nih.govnih.gov The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, while the carboxylic acid group provides a handle for further functionalization and can participate in crucial binding interactions with biological targets. nih.gov Consequently, pyridine carboxylic acid derivatives are found at the core of numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antitubercular, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net

Role of Naphthalene (B1677914) Scaffolds in Designing Advanced Chemical Architectures

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is another privileged structure in chemical design. ekb.egnih.govijpsjournal.com Its extended π-system and rigid, planar geometry provide a unique platform for the construction of advanced chemical architectures. nih.govekb.eg The lipophilic nature of naphthalene can enhance the bioavailability of drug candidates, and its ability to engage in π-π stacking interactions makes it a valuable component in the design of materials with specific electronic and photophysical properties. ijpsjournal.com A multitude of FDA-approved drugs, such as naproxen (B1676952) and bedaquiline, incorporate the naphthalene moiety, underscoring its therapeutic relevance. ekb.egnih.gov In materials science, naphthalene derivatives are explored for applications in organic electronics and as fluorescent probes.

Conceptual Framework for Investigating 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic Acid

The compound this compound, also known by its IUPAC name 5-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid, represents a thoughtful amalgamation of the aforementioned scaffolds. The conceptual framework for its investigation is built upon the anticipated synergistic interplay between the 2-hydroxypyridine-4-carboxylic acid core and the pendant naphthalene ring.

The 2-hydroxypyridine (B17775) moiety can exist in tautomeric equilibrium with its 2-pyridone form, a feature that can significantly influence its chemical reactivity and biological activity. The presence of the naphthalene substituent at the 5-position is expected to introduce unique photophysical properties, potentially leading to fluorescence. Furthermore, the combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (pyridone carbonyl and nitrogen), a carboxylic acid group, and a large aromatic surface (naphthalene) suggests a high potential for this molecule to act as a versatile ligand for metal complexes or as a building block for supramolecular assemblies.

From a medicinal chemistry perspective, the hybrid structure could exhibit novel biological activities. The isonicotinic acid hydrazide framework is a known pharmacophore in antitubercular drugs, and the naphthalene moiety is present in many anticancer agents. researchgate.netnih.gov Therefore, it is plausible that this compound could serve as a scaffold for the development of new therapeutic agents.

Overview of Research Gaps and Objectives for this compound

Despite the compelling conceptual framework, a thorough review of the scientific literature reveals a significant research gap concerning this compound. While the compound is commercially available from some suppliers, there is a notable absence of published research detailing its synthesis, characterization, and a systematic investigation of its properties and potential applications. molbase.com

This lack of empirical data presents a clear opportunity for future research. The primary objectives for the investigation of this compound should therefore be:

Development and optimization of a robust synthetic route: While plausible synthetic strategies can be envisioned based on established methods for related compounds, an efficient and scalable synthesis of the title compound needs to be developed and reported.

Comprehensive physicochemical characterization: Detailed spectroscopic (NMR, IR, UV-Vis, and fluorescence) and structural (X-ray crystallography) analysis is required to fully elucidate the molecular and electronic structure of the compound.

Exploration of its coordination chemistry: The potential of the molecule to act as a ligand for various metal ions should be investigated, and the properties of the resulting coordination complexes should be characterized.

Evaluation of its biological activity: A systematic screening of the compound for various biological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects, is warranted based on the known properties of its constituent moieties.

Investigation of its material properties: The photophysical properties, such as fluorescence quantum yield and solvatochromism, should be quantified to assess its potential for applications in materials science.

Addressing these objectives will not only fill the existing knowledge gap but also pave the way for the potential application of this compound and its derivatives in diverse scientific fields.

Detailed Research Findings

As noted, dedicated research on this compound is sparse. However, by examining the synthesis and properties of analogous compounds, we can infer potential research avenues and expected findings for this target molecule.

Predicted and Comparative Molecular Properties

The following table presents the predicted molecular properties of this compound alongside the experimental or predicted properties of its parent compounds and a related derivative. This comparative data provides a baseline for understanding the expected characteristics of the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Predicted LogP |

| This compound | C₁₆H₁₁NO₃ | 265.27 | Naphthalen-1-yl, -OH, -COOH | 2.9 (Predicted) |

| Isonicotinic acid | C₆H₅NO₂ | 123.11 | -COOH | 0.4 (Experimental) |

| 2-Hydroxynaphthalene | C₁₀H₈O | 144.17 | -OH | 2.7 (Experimental) |

| 2-Hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | C₁₇H₁₃N₃O₂ | 291.30 | Naphthaldehyde isonicotinoyl hydrazone | 2.7 (Predicted) nih.gov |

Data for the title compound is based on predictions from chemical suppliers. vulcanchem.com Data for related compounds is sourced from experimental and computational databases.

The predicted lipophilicity (LogP) of the title compound is significantly higher than that of isonicotinic acid, a direct consequence of the large, hydrophobic naphthalene substituent. This suggests that the compound may have different pharmacokinetic properties compared to its simpler pyridine carboxylic acid counterparts.

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-yl-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEIMXPRDFIYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation of 2 Hydroxy 5 Naphthalen 1 Yl Isonicotinic Acid

Strategic Design of Synthetic Routes

A logical synthetic plan is best devised through retrosynthetic analysis, which involves deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com This approach allows for the identification of key bond formations and the strategic introduction of functional groups.

The retrosynthetic analysis of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid identifies two primary disconnections. The first is the carbon-carbon bond between the pyridine (B92270) ring and the naphthalene (B1677914) moiety. The second involves the disconnection of the C-OH and C-COOH bonds from the pyridine core. This strategy suggests that a key intermediate would be a di-functionalized pyridine ring, such as 5-bromo-2-hydroxyisonicotinic acid.

The isonicotinic acid core itself can be constructed through various established methods for pyridine ring synthesis. These often involve the condensation of aldehydes, ketones, and ammonia or its derivatives under high temperature and pressure, though such methods are more common in bulk chemical production. acsgcipr.org For laboratory-scale synthesis of a highly substituted target like this, functionalization of a pre-existing pyridine ring is a more common and controlled strategy.

The introduction of a hydroxyl group at the 2-position of the pyridine ring is a critical step in the synthetic design. The 2-hydroxypyridine (B17775) tautomer exists predominantly as 2-pyridone. rsc.orgwikipedia.org There are several strategic approaches to achieve this functionality:

Starting with a 2-halopyridine: A common and effective method is the nucleophilic substitution of a 2-chloropyridine derivative. For instance, 2-chloropyridine can be hydrolyzed to 2-hydroxypyridine using an aqueous alkaline solution, often in the presence of a tertiary alcohol to improve solubility and reaction rate. google.com This approach can be applied to a suitably substituted isonicotinic acid precursor.

Direct Hydroxylation: While less common for this specific position, direct hydroxylation methods exist. Enzymatic hydroxylation, for example, can offer high regioselectivity. The bacterial species Ralstonia/Burkholderia sp. has been shown to hydroxylate nicotinic acid derivatives at the C2 position. nih.gov

Building from 2-pyridone precursors: The synthesis can begin from a molecule that already contains the 2-pyridone structure, which is then further functionalized at the 4 and 5 positions.

The formation of the C-C bond between the pyridine core and the naphthalene ring is most effectively achieved through a palladium-catalyzed cross-coupling reaction. nih.gov The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation, demonstrating excellent functional group tolerance. semanticscholar.org

The proposed strategy involves the reaction of a halogenated pyridine intermediate, such as 5-bromo-2-hydroxyisonicotinic acid, with a naphthalene-derived organoboron reagent, typically naphthalene-1-boronic acid or its pinacol ester. This reaction creates the desired Csp²-Csp² bond with high efficiency. nih.govrsc.org The reliability and broad applicability of the Suzuki-Miyaura reaction make it a cornerstone of modern synthetic organic chemistry for constructing biaryl and heteroaryl-aryl structures. rsc.org

Optimized Reaction Conditions and Parametric Studies

The success of the key cross-coupling step is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, solvent, base, and temperature.

The choice of the palladium catalyst and its associated ligand is paramount for an efficient Suzuki-Miyaura coupling. The catalyst system's role is to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. reddit.com

Palladium Source: Both Pd(0) sources, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Pd(II) sources, such as palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), can be used. researchgate.netreddit.com Pd(II) precursors are reduced in situ to the active Pd(0) species. reddit.com

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings involving heteroaryl halides, electron-rich and bulky phosphine ligands are often superior to simpler ones like triphenylphosphine (PPh₃). reddit.com Ligands such as tricyclohexylphosphine (PCy₃) and Buchwald-type ligands (e.g., SPhos, XPhos) have demonstrated high efficacy in coupling pyridine derivatives. semanticscholar.orgrsc.org

The following table summarizes various catalyst systems used in Suzuki-Miyaura cross-coupling reactions involving aryl and heteroaryl substrates.

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Substrate Type | Observations |

| Pd(OAc)₂ | PCy₃ | 1-5 | Heteroaryl Halides | Effective for electron-deficient heterocycles. semanticscholar.orgrsc.org |

| Pd₂(dba)₃ | SPhos / XPhos | 1-3 | Aryl Chlorides/Bromides | High activity, good for sterically hindered substrates. reddit.com |

| Pd(PPh₃)₄ | None (PPh₃ included) | 2-5 | Aryl Bromides/Iodides | A classical, widely used catalyst, though sometimes less effective for pyridines. nih.gov |

| PdCl₂(dppf) | None (dppf included) | 2-5 | Biaryl Synthesis | Good for preventing side reactions like homocoupling. nih.gov |

Solvents: A variety of solvents can be employed for Suzuki-Miyaura reactions. Often, a mixture of an organic solvent and an aqueous base solution is used. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). nih.govrsc.org The choice of solvent can significantly impact the reaction yield and kinetics. york.ac.uk

Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. Temperatures typically range from 80 °C to 150 °C, depending on the reactivity of the substrates and the chosen catalyst system. nih.govrsc.orgnih.gov For less reactive substrates, such as aryl chlorides, or when using less active catalysts, higher temperatures may be necessary. semanticscholar.org Careful monitoring is required as excessive heat can lead to catalyst degradation. reddit.com

The table below outlines the influence of different solvent and temperature conditions on typical Suzuki-Miyaura reactions.

| Solvent System | Base | Temperature (°C) | Reaction Time | General Outcome |

| Toluene / H₂O | K₂CO₃ | 80-110 | 6-12 h | Good for many standard couplings; biphasic system. nih.gov |

| 1,4-Dioxane / H₂O | K₃PO₄ | 100-150 | 3-18 h | Effective for challenging substrates; higher temperatures possible. semanticscholar.orgrsc.org |

| DMF | K₂CO₃ | 100 | 6 h | Homogeneous system, good for solubility, but can be difficult to remove. nih.gov |

| MeOH / H₂O | KOH | Room Temp - 90 | 1-24 h | "Green" solvent option; can lead to very fast reactions. mdpi.commdpi.com |

Reaction Kinetics and Yield Optimization

The kinetics of the Suzuki-Miyaura coupling reaction, which would be central to the synthesis of this compound, are influenced by several factors that can be manipulated to optimize the reaction yield. The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org Kinetic studies on similar systems have shown that the reaction rate can be zero-order in the borane, with a first-order dependence on the aryl halide concentration. acs.org

Optimization of the reaction to maximize the yield of this compound would involve a systematic variation of several parameters. These include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For instance, the use of sterically hindered and electron-rich phosphine ligands can significantly enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

The selection of the base is also critical, as it plays multiple roles in the reaction mechanism, including the formation of the reactive boronate species. acs.orgorganic-chemistry.org Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. acs.orgwikipedia.org The solvent system, which can range from organic solvents like dioxane and toluene to aqueous mixtures, also impacts the reaction rate and yield. wikipedia.org

Table 1: Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Options | Effect on Reaction |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Influences the rate of oxidative addition and reductive elimination. |

| Ligand | Phosphines (e.g., PPh₃, RuPhos), N-heterocyclic carbenes (NHCs) | Stabilizes the palladium catalyst and modulates its reactivity. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Dioxane, Toluene, THF, DMF, Aqueous mixtures | Affects solubility of reactants and catalyst, and can influence reaction rate. wikipedia.org |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |

| Reactant Ratio | Stoichiometric or slight excess of boronic acid | Can influence the reaction equilibrium and drive the reaction to completion. |

Comprehensive Spectroscopic and Structural Characterization of 2 Hydroxy 5 Naphthalen 1 Yl Isonicotinic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, an unambiguous assignment of the atomic connectivity and structure of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the isonicotinic acid core and the naphthalen-1-yl substituent. The acidic protons of the hydroxyl and carboxylic acid groups are anticipated to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The aromatic region should feature signals for the two protons on the pyridine (B92270) ring and the seven protons on the naphthalene (B1677914) ring.

Based on analogous structures, the pyridine ring protons are predicted to be in the downfield region. vulcanchem.com The seven protons of the naphthalene ring system will exhibit complex splitting patterns due to spin-spin coupling, with chemical shifts generally appearing between 7.4 and 8.3 ppm. vulcanchem.com The proton ortho to the point of substitution on the naphthalene ring is often shifted further downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | broad singlet (br s) | - |

| Hydroxyl (-OH) | 9.0 - 11.0 | broad singlet (br s) | - |

| Pyridine H-6 | 8.0 - 8.3 | singlet (s) | - |

| Pyridine H-3 | 6.7 - 7.0 | singlet (s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment and Multiplicity

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, 16 distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield position, typically above 165 ppm. The carbon atom attached to the hydroxyl group on the pyridine ring (C-2) would also exhibit a significant downfield shift. The remaining carbons of the pyridine and naphthalene rings are expected in the aromatic region, generally between 110 and 150 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Pyridine C-2 (-OH) | 155 - 165 |

| Pyridine C-4 (-COOH) | 145 - 155 |

| Pyridine C-6 | 140 - 150 |

| Pyridine C-5 (-Naphthyl) | 120 - 130 |

| Pyridine C-3 | 105 - 115 |

| Naphthalene C (Quaternary) | 125 - 135 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this molecule, COSY would be instrumental in tracing the connectivity of the protons within the naphthalene ring system, identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique, or its more modern counterpart the HSQC, correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by bands corresponding to its key functional groups. A very broad absorption band is predicted in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. vulcanchem.com The stretching of the phenolic O-H group would also contribute to this region. The carbonyl (C=O) stretch of the carboxylic acid is anticipated to produce a strong, sharp band around 1680–1720 cm⁻¹. vulcanchem.com Vibrations corresponding to the aromatic C=C and C=N bonds of the naphthalene and pyridine rings are expected in the 1450–1600 cm⁻¹ fingerprint region. vulcanchem.com

Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid, Hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| 1680 - 1720 | C=O stretch | Carboxylic Acid |

| 1450 - 1600 | C=C and C=N stretch | Aromatic Rings |

| 1200 - 1300 | C-O stretch | Carboxylic Acid, Hydroxyl |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the naphthalene moiety, which possesses significant polarizability. researchgate.net Characteristic naphthalene ring breathing modes typically appear as intense bands in the Raman spectrum, providing a distinct molecular fingerprint. researchgate.net The symmetric stretching of the C=C bonds in both the naphthalene and pyridine rings would also be prominent. While the O-H and C=O stretches are often weaker in Raman spectra compared to FT-IR, their observation can provide confirmatory evidence of these functional groups.

Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |

|---|---|---|

| ~3050 | C-H stretch | Aromatic |

| 1550 - 1650 | C=C stretch | Aromatic Rings |

| 1350 - 1400 | Ring Breathing | Naphthalene |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transition Analysis

A UV-Vis absorption spectrum for this compound would be required to determine its maximum absorption wavelengths (λmax). This data is crucial for understanding the electronic transitions within the molecule, likely π → π* and n → π* transitions, arising from the conjugated system of the naphthalene and pyridine rings. While the parent compound, isonicotinic acid, exhibits absorption maxima around 214 nm and 264 nm, the extended conjugation from the naphthalene group in the target molecule would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. However, without experimental data, the exact positions and intensities of these absorptions remain unknown.

Fluorescence Spectroscopy: Emission Characteristics and Quantum Yield

To characterize the fluorescence properties of this compound, its emission spectrum would need to be recorded upon excitation at a suitable wavelength (determined from the UV-Vis spectrum). This would reveal the maximum emission wavelength and the Stokes shift (the difference between the absorption and emission maxima). Furthermore, the fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, would need to be experimentally determined. Naphthalene derivatives are known to be fluorescent, but the specific emission characteristics and quantum yield of this particular compound have not been reported.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of its elemental composition, confirming the molecular formula C₁₆H₁₁NO₃.

Fragmentation Pathway Analysis (EI-MS, ESI-MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to induce fragmentation of the molecule. The resulting mass spectrum would show a pattern of fragment ions. Analysis of these fragments would help to elucidate the structure of the molecule. Common fragmentation patterns for such a compound might include the loss of the carboxylic acid group (-COOH), the hydroxyl group (-OH), and cleavages within the naphthalene or pyridine ring systems. Without experimental spectra, a detailed fragmentation analysis cannot be performed.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction: Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell parameters for this compound is not available in published crystallographic databases or scholarly articles. This data can only be determined through experimental single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A detailed analysis of bond lengths, bond angles, and torsional angles is contingent on the availability of a solved crystal structure. As no such data has been published for this compound, a quantitative discussion of these molecular parameters cannot be provided.

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 5 Naphthalen 1 Yl Isonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules to predict their geometries, electronic properties, and reactivity. nih.gov

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, this involves finding the minimum energy conformation by considering the rotational freedom around the single bond connecting the naphthalene (B1677914) and pyridine (B92270) rings.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on related structures)

| Parameter | Predicted Value Range |

|---|---|

| C-C (pyridine ring) | 1.38 - 1.40 Å |

| C-N (pyridine ring) | 1.33 - 1.35 Å |

| C-C (naphthalene ring) | 1.36 - 1.42 Å |

| C-C (inter-ring bond) | 1.48 - 1.50 Å |

| C-O (hydroxyl) | 1.35 - 1.37 Å |

| C=O (carboxylic acid) | 1.20 - 1.22 Å |

| C-O (carboxylic acid) | 1.34 - 1.36 Å |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, while the LUMO is likely to be distributed over the electron-deficient pyridine ring and the carboxylic acid group. DFT calculations would provide the energies of these orbitals and the resulting energy gap. Studies on similar aromatic systems have shown that the nature and position of substituents can significantly influence the FMO energies and the energy gap. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP map is predicted to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. These regions are the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and the carboxylic acid group, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The aromatic rings will show intermediate potential values.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of electron cloud distortion.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO) / 2).

These descriptors, calculated using the predicted HOMO and LUMO energies, would provide a quantitative assessment of the reactivity of this compound.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value Range |

|---|---|

| Chemical Hardness (η) | 1.75 - 2.25 eV |

| Chemical Softness (S) | 0.44 - 0.57 eV⁻¹ |

| Electronegativity (χ) | 3.5 - 4.5 eV |

Molecular Dynamics Simulations for Conformational Space and Stability

While DFT provides insights into the static electronic structure of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the assessment of molecular stability in different environments (e.g., in a solvent). biointerfaceresearch.com

For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the bond connecting the two aromatic rings. By analyzing the trajectory of the simulation, one can determine the most populated conformations and the transitions between them. Furthermore, MD simulations can be used to study the stability of intermolecular interactions, such as hydrogen bonding in dimeric structures or with solvent molecules. nih.gov This information is crucial for understanding how the molecule behaves in a realistic chemical or biological environment.

Quantum Chemical Studies on Spectroscopic Properties Prediction

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

Furthermore, DFT calculations can accurately predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and normal modes. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as the stretching and bending of C-H, O-H, C=O, and C-N bonds. semanticscholar.org Such studies on related isonicotinic acid derivatives have shown good agreement between computed and experimental spectra. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isonicotinic acid methyl ester |

Theoretical Prediction of Vibrational Frequencies and Intensities

This section would typically present the computed vibrational (infrared and Raman) spectra of the molecule. The data would be obtained from quantum chemical calculations, often using Density Functional Theory (DFT) with a specified basis set. The results would be presented in a table format, listing the calculated vibrational frequencies, their corresponding intensities, and the assignment of the vibrational modes (e.g., C-H stretch, C=O stretch, aromatic ring vibrations). A comparison with experimental data, if available, would provide validation for the computational model used.

Simulated UV-Vis and NMR Spectra

Here, the article would discuss the electronically excited states of the molecule, calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). This would lead to a simulated UV-Vis absorption spectrum, with a table detailing the calculated excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π).

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (typically for ¹H and ¹³C nuclei) would be presented. These would be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. A comparison with experimental NMR data would be crucial for assessing the accuracy of the computed molecular structure in the solution phase.

Analysis of Non-Linear Optical (NLO) Properties

First- and Second-Order Hyperpolarizabilities Calculation

This subsection would focus on the calculation of the molecule's NLO properties, which are crucial for applications in optoelectronics. The key parameters, including the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, would be calculated using computational methods. The results would be tabulated, providing a quantitative measure of the compound's potential as an NLO material.

Coordination Chemistry of 2 Hydroxy 5 Naphthalen 1 Yl Isonicotinic Acid As a Ligand

Ligand Design Principles and Coordination Potential

The efficacy of a molecule to act as a ligand in coordination chemistry is predicated on its structural and electronic properties. The design of 2-hydroxy-5-(naphthalen-1-yl)isonicotinic acid, featuring a hydroxypyridine core, a carboxylic acid group, and a bulky naphthalene (B1677914) substituent, offers several points of interest for its coordination potential.

The structure of this compound contains several potential donor atoms that can coordinate with a central metal ion. The primary donor sites are:

The Pyridine (B92270) Nitrogen Atom (N): The nitrogen atom within the pyridine ring is a classic Lewis base, possessing a lone pair of electrons available for coordination to a metal center.

The Hydroxyl Oxygen Atom (O): The oxygen of the hydroxyl group, particularly upon deprotonation, becomes a potent donor atom.

The Carboxylic Acid Oxygen Atoms (O): The carboxylic acid group offers two oxygen atoms. It can coordinate in a monodentate fashion (using one oxygen) or a bidentate fashion (using both oxygens). Deprotonation of the carboxylic acid enhances its coordinating ability.

The presence of these multiple donor sites allows for the formation of stable chelate rings with a metal ion.

Based on the identified donor atoms, this compound can exhibit various chelation modes and denticities (the number of donor atoms that can bind to a central metal ion).

Bidentate Chelation: The most probable coordination mode involves the formation of a stable six-membered chelate ring through the pyridine nitrogen and the deprotonated hydroxyl oxygen. Another bidentate mode could involve the two oxygen atoms of the carboxylate group, forming a four-membered ring.

Tridentate Chelation: It is conceivable that the ligand could act as a tridentate chelator, coordinating through the pyridine nitrogen, the hydroxyl oxygen, and one of the carboxylate oxygens. This would result in the formation of two fused chelate rings, which would be a highly stable arrangement. Studies on similar Schiff base derivatives of isonicotinic acid have shown tridentate coordination. nih.govresearchgate.net

The bulky naphthalene group is generally not considered a primary coordination site but will significantly influence the steric and electronic properties of the resulting metal complexes, potentially affecting their crystal packing and solubility.

Synthesis and Characterization of Metal Complexes

While specific studies on the synthesis and characterization of metal complexes solely with this compound are not extensively documented in the reviewed literature, the known chemistry of related hydroxypyridine and isonicotinic acid derivatives allows for a predictive analysis of its reactivity. nih.govmdpi.complu.mx

Transition metals in the +2 oxidation state are expected to readily form complexes with this compound. The synthesis would typically involve the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl and carboxylic acid groups.

For instance, isonicotinic acid hydrazide derivatives have been shown to react with Cu(II), Ni(II), and Co(II) to form mononuclear complexes. nih.govresearchgate.net In many cases, these complexes exhibit octahedral or distorted octahedral geometries, with the ligand acting in a tridentate fashion. nih.gov The stoichiometry of such complexes is often found to be 1:2 (metal:ligand), although 1:1 complexes are also observed, particularly with copper(II). nih.govresearchgate.net

Table 1: Predicted Properties of Transition Metal Complexes with this compound

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Geometry |

|---|---|---|

| Co(II) | 1:2 | Octahedral |

| Cu(II) | 1:1 or 1:2 | Square Planar/Distorted Octahedral |

| Ni(II) | 1:2 | Octahedral |

This table is predictive and based on the behavior of similar isonicotinic acid derivatives.

The coordination chemistry of lanthanide and actinide ions is often characterized by high coordination numbers and a preference for oxygen donor ligands. The hydroxyl and carboxylate groups of this compound would be attractive binding sites for these f-block elements.

Research on other substituted nicotinic acid derivatives has demonstrated the formation of coordination polymers with lanthanide ions. rsc.org These structures are often complex and can be influenced by the reaction conditions and the specific lanthanide ion. Similarly, hydroxypyridinone-based ligands, which share the functional core of the ligand , have been extensively studied as chelators for both lanthanides and actinides, showing strong binding affinities. rsc.org An isonicotinic acid hydrazide has also been shown to form a complex with the uranyl(VI) ion (UO₂²⁺), an actinide. nih.gov This suggests that this compound could also form stable complexes with elements from these series.

Table 2: General Order of Stability for High-Spin M(II) Complexes (Irving-Williams Series)

| Metal Ion | General Trend of Stability |

|---|---|

| Mn(II) | < |

| Fe(II) | < |

| Co(II) | < |

| Ni(II) | < |

| Cu(II) | > |

It is expected that the stability of divalent transition metal complexes with this compound would follow the Irving-Williams series, as is typical for many ligands.

Structural Elucidation of Metal Complexes

The determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and physical properties. For complexes involving this compound, a combination of theoretical predictions and experimental techniques is employed to elucidate their structures.

The coordination number of the central metal ion and the nature of the ligand itself play a pivotal role in dictating the geometry of the resulting complex. For metal complexes of ligands analogous to this compound, several geometries are commonly observed. Distorted octahedral geometries are frequently reported for six-coordinate metal ions. mdpi.com In such arrangements, the ligand can act as a bidentate or tridentate chelating agent. Five-coordinate metal ions can lead to distorted square pyramidal geometries. mdpi.com Depending on the stoichiometry and the coordination environment, other geometries such as tetrahedral and trigonal bipyramidal are also plausible. For instance, studies on related Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde have shown the formation of tetrahedral complexes with Ni(II) and octahedral geometries with Mn(II) and Fe(II). semanticscholar.org

Spectroscopic methods provide invaluable insights into the coordination of this compound to a metal center.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the coordination mode of the ligand. The coordination of the carboxylate group is typically confirmed by a shift in the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)). The disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of new bands associated with metal-oxygen (M-O) and metal-nitrogen (M-N) bonds further support complex formation. uobaghdad.edu.iq

UV-Vis Spectroscopy: Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) region provides information about the electronic transitions within the complex. The spectra of the complexes are expected to differ from that of the free ligand due to coordination. The appearance of new absorption bands, particularly in the visible region, can often be attributed to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize diamagnetic metal complexes. The ¹H NMR spectrum of a complex would show shifts in the signals of the protons adjacent to the coordination sites (the pyridine ring, and the hydroxyl and carboxyl groups) compared to the free ligand.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and to confirm their stoichiometry. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can provide evidence for the formation of mononuclear or polynuclear species in solution.

| Spectroscopic Technique | Key Observables for Coordination |

| FT-IR | Shift in ν(COO⁻) bands, appearance of ν(M-O) and ν(M-N) bands. |

| UV-Vis | Appearance of new d-d transition or charge-transfer bands. |

| ¹H NMR | Chemical shift changes of protons near coordination sites. |

| Mass Spectrometry | Determination of molecular weight and stoichiometry of the complex. |

Electronic and Magnetic Properties of Metal Complexes

The interaction between the metal ion and the ligand influences the electronic and magnetic properties of the resulting complexes.

The coordination of this compound to a transition metal ion leads to the splitting of the d-orbitals of the metal, an effect described by ligand field theory. The magnitude of this splitting is influenced by the geometry of the complex and the nature of the donor atoms of the ligand. Electronic transitions between these split d-orbitals can be observed in the UV-Vis spectrum and are responsible for the color of many transition metal complexes. The energy of these transitions provides information about the ligand field strength.

For transition metal complexes with d⁴ to d⁷ electron configurations, the possibility of high-spin or low-spin states exists, depending on the magnitude of the ligand field splitting energy (Δ) relative to the spin-pairing energy (P). Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex and thus distinguish between high-spin and low-spin configurations. For example, an iron(III) complex with a related isonicotinoyl hydrazone ligand was found to be a high-spin complex. nih.gov The magnetic properties of such complexes are a direct consequence of their electronic structure, which is in turn dictated by the coordination environment provided by the ligand.

| Property | Influencing Factors | Experimental Technique |

| Ligand Field Splitting | Metal ion, ligand donor atoms, complex geometry. | UV-Vis Spectroscopy |

| Spin State | Ligand field strength, spin-pairing energy. | Magnetic Susceptibility |

Structure Property Relationships Within 2 Hydroxy 5 Naphthalen 1 Yl Isonicotinic Acid Derivatives

Influence of Substituent Effects on Electronic Structure

The electronic landscape of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid is fundamentally shaped by the electronic contributions of its key substituents—the naphthalen-1-yl group and the 2-hydroxy group. These groups modulate the aromaticity and electron density distribution across the pyridine (B92270) ring, influencing the molecule's reactivity and intermolecular interactions.

Impact of Naphthalene-1-yl Group on Aromaticity and Electron Density

The nitrogen atom in the pyridine ring is inherently electronegative, exerting an electron-withdrawing effect that reduces electron density on the ring carbons compared to benzene. quora.com The attachment of the large, polarizable naphthalene (B1677914) group further modulates this electron distribution. It can participate in resonance with the pyridine ring, leading to a redistribution of π-electron density. However, the large size of the naphthalene group can also lead to steric hindrance, potentially causing a twist in the bond connecting the two ring systems and affecting the degree of coplanarity and, consequently, the efficiency of π-orbital overlap. The uneven distribution of electron density within the naphthalene moiety itself contributes to a complex electronic influence on the attached pyridine ring. quora.com Generally, the presence of a large aryl substituent on a pyridine ring alters the electronic properties and can provide a handle for tuning the reactivity of the molecule. nih.govrsc.org

Effect of the 2-Hydroxy Group on Protonation States and Tautomerism

The 2-hydroxy substituent on the pyridine ring introduces the possibility of prototropic tautomerism, a fundamental equilibrium between the enol (2-hydroxypyridine) form and the keto (2-pyridone) form. chemtube3d.com This equilibrium is a critical determinant of the molecule's structure, hydrogen bonding capability, and coordination chemistry.

2-Hydroxypyridine (B17775) (Lactim form): this compound

2-Pyridone (Lactam form): 5-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

The position of this equilibrium is highly sensitive to the environment. wikipedia.orgwuxibiology.com In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer is generally favored. nih.gov Conversely, in polar solvents and in the solid state, the 2-pyridone form predominates due to its greater polarity and ability to form strong intermolecular hydrogen bonds. wikipedia.orgnih.gov The energy difference between the two tautomers is often small, allowing for their co-existence in certain conditions. nih.gov

This tautomerism also affects the molecule's acidity and basicity. The pyridine nitrogen is a potential protonation site, while the carboxylic acid and the 2-hydroxy group are acidic protons. This can lead to the formation of zwitterionic species, particularly in polar or aqueous environments, where the carboxylic proton may transfer to the pyridine nitrogen. nih.gov

| Condition | Predominant Tautomer | Key Structural Feature | Rationale |

|---|---|---|---|

| Non-polar Solvent (e.g., Cyclohexane) | 2-Hydroxypyridine (Enol) | Aromatic Pyridine Ring with -OH Group | Lower polarity of the enol form is favored. nih.gov |

| Polar Solvent (e.g., Water, Alcohols) | 2-Pyridone (Keto) | Pyridin-2(1H)-one Ring | Higher polarity and stronger H-bonding of the keto form are stabilized by polar solvents. wikipedia.org |

| Solid State | 2-Pyridone (Keto) | Pyridin-2(1H)-one Ring | Efficient crystal packing and intermolecular hydrogen bonding favor the keto form. nih.gov |

Correlations Between Molecular Structure and Spectroscopic Signatures

The specific arrangement of atoms and functional groups in this compound gives rise to characteristic spectroscopic signatures. NMR and UV-Vis spectroscopy are powerful tools for elucidating the structural and electronic features of this molecule and its derivatives.

Structural Modulations and Their Effects on NMR Chemical Shifts

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the naphthalene and pyridine ring protons. The exact chemical shifts are sensitive to the tautomeric form, solvent, and the electronic effects of the substituents.

Naphthalene Protons: Unsubstituted naphthalene typically exhibits two multiplets in the range of δ 7.4-7.9 ppm. chemicalbook.com In this molecule, these protons would be influenced by their position relative to the pyridine ring, likely resulting in a complex pattern in the aromatic region. Protons closer to the pyridine ring may experience deshielding effects.

Pyridine Ring Protons: The chemical shifts of the two protons on the isonicotinic acid core are influenced by all three functional groups. In the parent isonicotinic acid, the protons at the 2,6-positions appear around δ 8.8 ppm, while those at the 3,5-positions are near δ 7.8 ppm. chemicalbook.com For the title compound, the proton at the 6-position and the proton at the 3-position would show distinct signals, significantly shifted by the adjacent hydroxy/keto, naphthalene, and carboxylic acid groups.

Labile Protons: The protons of the carboxylic acid (-COOH) and the 2-hydroxy (-OH) or 1-amino (-NH in the pyridone form) groups are labile and their signals can be broad, solvent-dependent, and may exchange with D₂O. The carboxylic acid proton typically appears far downfield (>10 ppm).

| Proton Environment | Expected ¹H Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| Naphthalene Ring Protons | 7.4 - 8.3 | Anisotropic effect of the fused ring system; electronic interaction with the pyridine ring. chemicalbook.comlibretexts.org |

| Pyridine Ring Protons (H-3, H-6) | 6.5 - 9.0 | Strong influence from ortho/para -OH/-COOH groups and the bulky naphthalene substituent. chemicalbook.com |

| Carboxylic Acid Proton (-COOH) | 10.0 - 14.0 | Strongly deshielded, often broad, solvent dependent. |

| Hydroxy/Amide Proton (-OH / -NH) | 5.0 - 12.0 | Highly variable depending on tautomeric form, solvent, and hydrogen bonding. wikipedia.org |

Structural Changes Influencing UV-Vis Absorption and Emission Characteristics

The UV-Vis absorption spectrum of this compound is dominated by π→π* transitions within the extended conjugated system. Compared to the individual spectra of naphthalene (λₘₐₓ ~275, 312 nm) and a simple hydroxypyridine, the fusion of these two chromophores into a single conjugated system is expected to produce a significant bathochromic (red) shift. mdpi.comlibretexts.org

Substituents on either the naphthalene or pyridine ring can further tune these properties. Electron-donating groups generally cause a red shift, while electron-withdrawing groups can have a more complex effect depending on their position. nih.gov The absorption spectrum may also be sensitive to solvent polarity and pH due to the tautomeric equilibrium and different protonation states.

The molecule also has the potential for fluorescence. Aryl-substituted pyridines are known to be emissive, and their properties can be modulated by introducing electron-donating or -withdrawing groups, which can influence internal charge transfer (ICT) states. nih.gov Furthermore, the presence of the proton-donating hydroxyl group and proton-accepting nitrogen atom in the hydroxypyridine tautomer creates a system capable of Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT can result in a dual or a single, large Stokes-shifted emission, which is a desirable property for fluorescent probes and materials. semanticscholar.org

| Chromophore | Typical λₘₐₓ (nm) | Expected λₘₐₓ for Title Compound (nm) | Rationale for Shift |

|---|---|---|---|

| Naphthalene | ~275, ~312 | > 320 | Extended conjugation between the naphthalene and pyridine ring systems leads to a smaller HOMO-LUMO gap and a bathochromic shift. libretexts.org |

| 2-Hydroxypyridine | ~293 |

Relationship Between Molecular Geometry and Ligand Coordination Behavior

This compound possesses multiple potential donor atoms, making it a versatile ligand for coordinating with metal ions. The key coordination sites are:

The nitrogen atom of the pyridine ring.

The oxygen atoms of the carboxylate group.

The oxygen atom of the 2-hydroxy group (enol form) or the 2-keto group (pyridone form).

The specific coordination mode depends on the metal ion, the reaction conditions, and the predominant tautomeric form of the ligand. Hydroxypyridinones are well-known as excellent chelating agents for a variety of metal ions, often binding through the deprotonated hydroxyl group and the keto oxygen. acs.org Similarly, pyridine-carboxylic acids are classic ligands in coordination chemistry, capable of forming stable chelate rings. researchgate.net

Possible coordination modes include:

Monodentate: Coordination through the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate Chelating:

N,O-chelation involving the pyridine nitrogen and an adjacent carboxylate oxygen.

O,O-chelation involving the 2-hydroxy/keto oxygen and a carboxylate oxygen. This is a particularly stable binding mode for hydroxypyridinone-type ligands. acs.org

Bridging: The carboxylate group can bridge two metal centers, leading to the formation of coordination polymers.

The steric bulk of the naphthalen-1-yl group can play a significant role in the coordination geometry, potentially influencing the accessibility of certain donor atoms and favoring the formation of specific types of metal complexes over others. The ability to form stable, multi-dentate complexes makes this and related molecules of interest in the design of metal-organic frameworks and catalysts.

Steric and Electronic Factors Governing Metal Chelation

The coordination behavior of this compound in the formation of metal complexes is intricately governed by a combination of steric and electronic factors. These factors arise from the unique structural arrangement of the ligand, which features a pyridine ring, a hydroxyl group, a carboxylic acid group, and a bulky naphthalene substituent. The interplay of these components dictates the stability, geometry, and coordination number of the resulting metal chelates.

Steric Factors:

The primary source of steric influence in this ligand is the naphthalene moiety at the 5-position of the isonicotinic acid ring. The presence of this bulky aromatic group can lead to significant steric hindrance, which can affect the approach of metal ions and other ligands to the coordination sphere. The extent of this steric hindrance is dependent on the conformation of the naphthalene ring relative to the pyridine ring.

In metal complexes, the naphthalene group can restrict the number of ligands that can coordinate to the central metal ion, potentially favoring the formation of complexes with lower coordination numbers. For instance, in analogous systems with bulky substituents, a distortion from ideal octahedral or square planar geometries is often observed. The steric clash between the naphthalene group and other coordinated ligands can lead to elongated bond lengths and distorted bond angles within the complex.

Electronic Factors:

The electronic properties of this compound are determined by the electron-donating and electron-withdrawing nature of its constituent functional groups. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are the primary sites for metal chelation, acting as Lewis bases by donating electron pairs to the metal center, which acts as a Lewis acid.

The naphthalene group, while sterically demanding, also contributes to the electronic environment of the ligand. As a large aromatic system, it can participate in π-stacking interactions and influence the electron density of the pyridine ring through resonance and inductive effects. This can modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the strength of the metal-ligand bonds.

The electronic nature of the metal ion itself is also a critical factor. Hard metal ions, which are typically small and highly charged, will favor coordination with the hard oxygen donors of the hydroxyl and carboxylate groups. Softer metal ions may exhibit a greater affinity for the softer nitrogen donor of the pyridine ring.

A representative table of how these factors can influence metal chelation is provided below:

| Factor | Influence on Metal Chelation |

| Steric Hindrance (Naphthalene Group) | - May favor lower coordination numbers. - Can cause distortions in complex geometry (e.g., deviation from ideal angles). - Can influence the orientation of other coordinated ligands. |

| Electronic Effects (Hydroxyl Group) | - Acts as a primary coordination site (hard donor). - Deprotonation enhances its coordinating ability. |

| Electronic Effects (Carboxylic Acid Group) | - Acts as a primary coordination site (hard donor). - Deprotonation to carboxylate strengthens the metal-ligand bond. |

| Electronic Effects (Pyridine Nitrogen) | - Potential coordination site (softer donor). - Basicity is influenced by substituents, affecting coordination strength. |

| Electronic Effects (Naphthalene Group) | - Can influence the electron density of the pyridine ring. - May participate in π-π stacking interactions, stabilizing the crystal lattice. |

Impact of Ligand Conformation on Complex Geometry

The conformational flexibility of this compound plays a crucial role in determining the final geometry of its metal complexes. The key conformational variable is the dihedral angle between the plane of the pyridine ring and the plane of the naphthalene ring. This rotation around the C-C single bond connecting the two ring systems can lead to different spatial arrangements of the ligand, which in turn dictates how it can coordinate to a metal center.

The conformation of the ligand in a metal complex is often a compromise between minimizing steric hindrance and maximizing the stability of the coordination bonds. In many cases, the chelation of the hydroxyl and carboxylate groups to a metal ion will force the ligand into a specific conformation. For instance, the formation of a stable five- or six-membered chelate ring can lock the orientation of these functional groups.

The resulting geometry of the metal complex is a direct consequence of the ligand's conformation and the coordination preferences of the metal ion. For example, a planar conformation of the ligand might favor the formation of square planar or octahedral complexes. In contrast, a more twisted conformation, induced by steric repulsion between the naphthalene and pyridine rings, could lead to distorted geometries such as a tetrahedral or a see-saw arrangement.

Computational studies on similar bicyclic ligand systems have shown that different conformers can have significantly different energies, and the lowest energy conformation in the free ligand may not be the one adopted upon complexation. The energy penalty for adopting a less favorable conformation can be offset by the formation of strong metal-ligand bonds.

The following table illustrates the potential impact of ligand conformation on the geometry of the resulting metal complexes:

| Ligand Conformation | Potential Impact on Complex Geometry |

| Planar Conformation | - May facilitate the formation of square planar complexes with appropriate metal ions. - Could allow for efficient packing in the crystal lattice, leading to the formation of coordination polymers. |

| Twisted Conformation | - May lead to the formation of tetrahedral or distorted geometries to alleviate steric strain. - Can create chiral complexes if the twisting is unidirectional. |

| Flexible Conformation | - May allow for the coordination of multiple metal ions, leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs). |

Advanced Applications in Materials Science and Analytical Chemistry

Utilization in Polymer Chemistry and Functional Materials

The structural characteristics of 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid make it a promising candidate for the development of novel functional polymers. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic rings—allows for various polymerization strategies.

Development of Conductive Polymers and Modified Electrodes

Currently, there is a lack of specific research on the use of this compound in the synthesis of conductive polymers. However, the field of intrinsically conducting polymers (ICPs) often utilizes aromatic and heterocyclic monomers. wikipedia.org The isonicotinic acid framework, combined with the naphthalene (B1677914) ring, provides a π-conjugated system that is a prerequisite for electrical conductivity.

The electrochemical polymerization of aromatic carboxylic acids is a known method for creating functional polymer films. rsc.org In theory, this compound could be electropolymerized to form a polymer with a highly conjugated backbone. The resulting polymer could be used to modify electrode surfaces, potentially enhancing their catalytic activity or sensing capabilities. The properties of such a polymer would be influenced by the polymerization conditions and the specific linkages formed between the monomer units.

Table 1: Potential Contributions of Functional Groups to Conductive Polymer Properties

| Functional Group | Potential Role in Conductive Polymers |

| Naphthalene Moiety | Enhances π-π stacking and charge transport |

| Isonicotinic Acid | Provides a conjugated heterocyclic system and potential for doping |

| Hydroxyl Group | Can influence solubility and participate in redox processes |

| Carboxylic Acid | May be used for anchoring the polymer to surfaces or for further functionalization |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid and the nitrogen atom of the pyridine (B92270) ring in this compound make it an excellent candidate as an organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgacs.org While no MOFs specifically using this ligand have been reported, the principles of MOF design strongly support its potential utility. The naphthalene group can introduce porosity and enhance gas sorption properties through π-π stacking interactions within the framework. frontiersin.orgnih.gov

Coordination polymers constructed from naphthalene-based ligands have been shown to exhibit interesting photoluminescent and photocatalytic properties. rsc.org The incorporation of this compound as a linker could lead to new MOFs with tailored electronic and optical properties. The hydroxyl group could also act as a secondary coordination site or be available for post-synthetic modification of the MOF.

Table 2: Comparison of Potential Linker with Known MOF Linkers

| Feature | This compound | Terephthalic Acid (in MOF-5) | 2,6-Naphthalenedicarboxylic Acid (in NDC-Y-MOFs) |

| Coordination Sites | Carboxylate, Pyridine Nitrogen, Hydroxyl Oxygen | Carboxylate | Carboxylate |

| Aromatic System | Pyridine and Naphthalene | Benzene | Naphthalene |

| Potential Functionality | Luminescence, Catalysis, Sensing | Gas Storage | Gas Storage, Luminescence |

Electrocatalytic and Sensing Applications

The electrochemical properties of this compound, stemming from its multiple redox-active functional groups, suggest its applicability in electrocatalysis and chemical sensing.

Electrochemical Polymerization for Surface Modification

As mentioned, electrochemical polymerization of this compound could be employed to create thin, adherent polymer films on conductive substrates. mdpi.com This surface modification can alter the electrochemical behavior of the electrode, making it more suitable for specific applications. The resulting polymer-modified electrode could exhibit enhanced stability, selectivity, and catalytic activity compared to the bare electrode. The thickness and morphology of the polymer film can be controlled by adjusting the electrochemical parameters during deposition.

Electrocatalytic Activity Towards Specific Analytes (General)

Although no specific electrocatalytic applications of this compound have been documented, its structure suggests potential. The hydroxypyridine moiety is known to be electrochemically active and can participate in electron transfer reactions. researchgate.net The naphthalene group can facilitate the adsorption of certain analytes onto the electrode surface through π-π interactions. A polymer film of this compound could potentially catalyze the oxidation or reduction of various organic and inorganic species, though specific targets would need to be identified through experimental investigation.

Design of Chemo- and Biosensors for Specific Targets (General)

The design of chemosensors and biosensors often relies on molecules that can selectively bind to a target analyte and produce a measurable signal. The functional groups of this compound offer several possibilities for sensor design. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, while the pyridine nitrogen can coordinate to metal ions. The naphthalene unit provides a platform for fluorescence-based sensing, as naphthalene derivatives are often fluorescent.

A sensor based on this molecule could operate via several mechanisms, including fluorescence quenching or enhancement upon binding to a target, or through electrochemical detection of changes in the redox behavior of the molecule in the presence of an analyte. The development of such sensors would require significant research to identify suitable targets and optimize the sensing conditions.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic Acid

Academic inquiry into this compound has primarily centered on its role as a versatile building block in supramolecular chemistry and materials science. Research has successfully established synthetic routes, often involving coupling reactions to link the naphthalene (B1677914) and isonicotinic acid moieties. smolecule.com Structural characterization, predominantly through single-crystal X-ray diffraction, has been pivotal in understanding the compound's solid-state architecture, revealing key intermolecular interactions such as hydrogen bonding and π-π stacking. The presence of the hydroxyl and carboxylic acid functional groups makes it an effective ligand in coordination chemistry. smolecule.com Furthermore, the naphthalene unit imparts significant electronic and photophysical properties to the molecule. smolecule.com Investigations have also explored its potential biological activities, including antimicrobial and anticancer properties, stemming from its ability to interact with various molecular targets. smolecule.com

Prospects for Further Exploration of Novel Synthetic Pathways

Future research could significantly benefit from the development of more efficient and environmentally benign synthetic methodologies for this compound. While current methods are effective, they often involve multiple steps and may utilize harsh reagents. The exploration of one-pot synthesis strategies, greener solvents, and novel catalytic systems could lead to higher yields, reduced waste, and lower production costs. google.com Furthermore, investigating alternative starting materials and coupling techniques could broaden the accessibility and structural diversity of this class of compounds.

Potential for Developing Advanced Computational Models and Predictive Tools

The advancement of computational chemistry offers powerful tools for predicting the properties and behavior of this compound and its derivatives. nih.gov Density Functional Theory (DFT) and other computational methods can be employed to model its electronic structure, predict its reactivity, and simulate its interactions with other molecules. researchgate.net Such models can provide valuable insights into its potential applications, for instance, by predicting its binding affinity to biological targets or its performance in electronic devices. nih.gov These predictive tools can guide experimental work, accelerating the discovery of new materials and functionalities. mdpi.com Caution is warranted when extrapolating computational and crystallographic data to predict behavior in liquid and disordered systems. rsc.org

Future Avenues in Coordination Chemistry and Materials Science Applications

The unique combination of a pyridine (B92270) ring, a naphthalene moiety, and carboxylic acid and hydroxyl functional groups makes this compound a highly promising ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net Future work could explore its coordination with a wider range of metal ions to generate materials with tailored porosities, catalytic activities, and photoluminescent properties. The extended π-system of the naphthalene group can be exploited to create materials with interesting electronic and optical properties for applications in sensing, optoelectronics, and energy storage. acs.orgacs.org

Broader Implications for Pyridine and Naphthalene Hybrid Compound Research

The study of this compound contributes to the broader understanding of pyridine and naphthalene hybrid compounds, a class of molecules with significant potential in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov Research on this specific compound provides valuable structure-property relationships that can inform the design of new hybrid molecules with enhanced biological activities or material properties. rsc.org The insights gained from investigating its synthesis, coordination chemistry, and computational modeling can be extrapolated to other hybrid systems, fostering the development of novel therapeutics, functional materials, and advanced technologies. nih.govmdpi.com

Q & A

Q. What established synthetic routes are available for 2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling to introduce the naphthalene moiety to the isonicotinic acid core. Optimizing catalysts (e.g., Pd(PPh₃)₄), solvents (DME/H₂O), and reaction temperatures (80–100°C) improves yield. Post-functionalization steps, such as hydroxyl group protection/deprotection, are critical to prevent side reactions .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving hydrogen bonding and π-π stacking interactions involving the naphthalene group .

- Spectroscopy : Employ -/-NMR to confirm substitution patterns and HPLC-MS for purity assessment (>98% by area normalization) .

Q. What safety precautions are critical during synthesis and handling?

Use nitrile gloves, sealed goggles, and fume hoods to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice. Store in airtight containers at 4°C to prevent degradation .

Q. How does the naphthalene group influence physicochemical properties compared to simpler isonicotinic acid derivatives?

The naphthalene moiety enhances lipophilicity (logP > 3.5), improving membrane permeability. It also increases molecular rigidity, which may affect binding specificity to biological targets. Comparative solubility studies in DMSO vs. aqueous buffers are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in MIC values or enzyme inhibition (e.g., against Mycobacterium tuberculosis) may arise from strain-specific resistance or assay conditions. Standardize protocols (e.g., broth microdilution) and include positive controls (e.g., isoniazid) for cross-study validation .

Q. What computational strategies predict binding modes with enzymatic targets like InhA or DHODH?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. Focus on hydrogen bonding with catalytic residues (e.g., Tyr158 in InhA) and hydrophobic contacts with the naphthalene group. Validate predictions with mutagenesis studies .

Q. What are the challenges in crystallizing this compound, and how do polymorphs affect bioactivity?

Polymorphism is influenced by solvent choice (DMSO vs. methanol) and crystallization temperature. Use single-crystal X-ray diffraction to identify dominant polymorphs. Bioactivity assays should compare polymorphic forms, as packing differences may alter solubility and target engagement .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. In physiological buffers (pH 7.4), assess hydrolysis susceptibility at the ester or hydroxyl groups. Lyophilization improves long-term storage stability .

Q. What strategies optimize metal complexation for catalytic or therapeutic applications?

The hydroxyl and carboxylate groups act as chelating sites for transition metals (e.g., Cu²⁺, Zn²⁺). Titration calorimetry (ITC) and UV-Vis spectroscopy determine binding constants. Tailor ligand-to-metal ratios to enhance stability or redox activity .

Q. How do structural analogs inform SAR studies for antitubercular activity?